[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]-phenylmethanone;oxalic acid
Overview
Description
[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]-phenylmethanone;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a phenyl group, and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]-phenylmethanone typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with 4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 4-hydroxybenzophenone under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a pharmacological agent. It exhibits properties that may be useful in the development of new drugs, particularly those targeting neurological and inflammatory pathways .
Medicine
In medicine, derivatives of this compound have shown promise as anti-inflammatory and analgesic agents. Studies have demonstrated their ability to reduce inflammation and pain in animal models, making them potential candidates for further drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]-phenylmethanone involves its interaction with specific molecular targets. In biological systems, it is believed to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. For example, it may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
[4-Methylpiperazin-1-yl]phenylmethanone: A simpler derivative with similar pharmacological properties.
[4-(4-Methylpiperazin-1-yl)methyl]benzoic acid: Another piperazine derivative with potential anti-inflammatory effects.
Uniqueness
What sets [4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]-phenylmethanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
[4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]-phenylmethanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2.C2H2O4/c1-23-14-16-24(17-15-23)13-5-6-18-26-21-11-9-20(10-12-21)22(25)19-7-3-2-4-8-19;3-1(4)2(5)6/h2-4,7-12H,5-6,13-18H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYLLRUEAOVOBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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